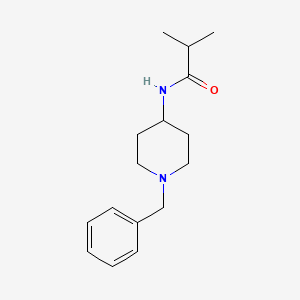

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

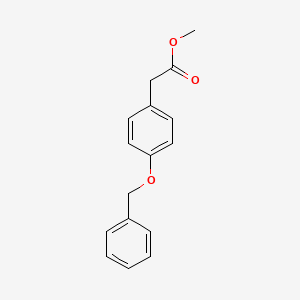

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide (NBP2MPA) is an organic compound belonging to the class of amides. It is a derivative of piperidine and has a molecular formula of C13H21N3O. It is synthesized using a variety of methods, including the Biginelli reaction, the Ugi reaction, and the Mitsunobu reaction. NBP2MPA has been studied for its potential applications in scientific research and its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a related compound, has been identified as a histone deacetylase (HDAC) inhibitor, demonstrating selective inhibition of HDACs 1-3 and 11. It has shown significant antitumor activity in vivo, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Antibacterial Activity

Another derivative, 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide, exhibited antibacterial properties against both gram-positive and gram-negative bacteria, suggesting its potential application in developing new antibacterial agents (Adam et al., 2016).

Synthesis and Material Science

TEMPO-catalyzed electrochemical C–H thiolation for synthesizing benzothiazoles and thiazolopyridines from thioamides showcases a metal- and reagent-free method, indicating applications in organic synthesis and potentially in material science (Qian et al., 2017).

Enzyme Inhibition

The design and synthesis of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors offer insights into enzyme inhibition mechanisms, which could inform the development of treatments for diseases like Alzheimer's (Contreras et al., 2001).

Pharmacokinetics

Studies on novel anaplastic lymphoma kinase inhibitors, including compounds with modifications to the 1-benzylpiperidin-4-yl group, provide valuable data on the impact of hydrolysis-mediated clearance on pharmacokinetics, which is crucial for drug development (Teffera et al., 2013).

Asymmetric Synthesis

Rhodium-catalyzed asymmetric hydrogenation of N-(1-benzylpiperidin-3-yl)-enamides for producing enantioenriched 3-aminopiperidine derivatives highlights advancements in asymmetric synthesis techniques, contributing to the pharmaceutical industry (Royal et al., 2016).

Propiedades

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-13(2)16(19)17-15-8-10-18(11-9-15)12-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVFAKLWNQPCTQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364148 |

Source

|

| Record name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

312924-69-9 |

Source

|

| Record name | N-(1-benzylpiperidin-4-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-amino-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B1270849.png)

![Benzyl[(2-methylphenyl)methyl]amine](/img/structure/B1270857.png)

![Benzyl[(4-methylphenyl)methyl]amine](/img/structure/B1270858.png)

![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)